Nuarimol Exhibits Superior In Vitro Potency Compared to Common Triazole DMIs Against a Resistant Colletotrichum Isolate
In a study on a Colletotrichum spp. isolate (2001-45) resistant to sterol biosynthesis inhibitors, Nuarimol demonstrated significantly higher potency (lower EC50) compared to the triazole fungicides myclobutanil, tebuconazole, and hexaconazole [1]. The EC50 for Nuarimol was 17.1 μg/mL, which is 9-fold lower than that of myclobutanil (153.5 μg/mL) and over 2-fold lower than tebuconazole (42.7 μg/mL), indicating a greater intrinsic activity against this resistant phenotype [1]. This suggests that Nuarimol's binding affinity or interaction with the mutated target site may be less compromised than that of these triazole comparators.
| Evidence Dimension | In Vitro Antifungal Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 17.1 μg/mL |
| Comparator Or Baseline | Myclobutanil (EC50 = 153.5 μg/mL); Tebuconazole (EC50 = 42.7 μg/mL); Hexaconazole (EC50 = 34.0 μg/mL) |
| Quantified Difference | Nuarimol EC50 is 8.98x lower than myclobutanil, 2.50x lower than tebuconazole, and 1.99x lower than hexaconazole. |
| Conditions | In vitro mycelial growth inhibition assay against a resistant isolate of Colletotrichum spp. (isolate 2001-45). |
Why This Matters
For procurement decisions in regions with known resistance to triazole DMIs, this data identifies Nuarimol as a potentially more effective tool for managing Colletotrichum diseases where other DMIs may fail.
- [1] Park, K. S., et al. (2003). Sensitivity of Colletotrichum spp. isolated from red-pepper to sterol biosynthesis inhibiting-fungicides and their field fitness. World Vegetable Center. Retrieved from https://worldveg.tind.io/record/29969?ln=en View Source
